molecular formula C15H12N2OS B2420037 4-(4-hydroxyphenyl)-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 536719-82-1

4-(4-hydroxyphenyl)-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B2420037
CAS No.: 536719-82-1
M. Wt: 268.33
InChI Key: OYOOJTBNRDYEGA-UHFFFAOYSA-N
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Description

4-(4-Hydroxyphenyl)-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile (CAS 536719-82-1) is a high-purity chemical scaffold designed for pharmaceutical and medicinal chemistry research. This compound features a fused cyclopenta[b]pyridine core, a 4-hydroxyphenyl moiety at the 4-position, and a thioxo group at the 2-position, making it a versatile intermediate for the synthesis of novel bioactive molecules. The pyridine heterocycle is a privileged structure in drug discovery, known to confer a wide spectrum of pharmacological activities, including anti-cancer, antimicrobial, anti-inflammatory, and antidiabetic properties . Researchers can utilize this compound as a key building block to develop and optimize new chemical entities, particularly for targeting enzymes, proteins, and DNA . Its structural motifs are commonly found in marketed drugs and are instrumental in exploring new therapeutic avenues. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

4-(4-hydroxyphenyl)-2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c16-8-12-14(9-4-6-10(18)7-5-9)11-2-1-3-13(11)17-15(12)19/h4-7,18H,1-3H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOOJTBNRDYEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=S)C(=C2C3=CC=C(C=C3)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-hydroxyphenyl)-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a hydroxybenzaldehyde with a thioxo compound under basic conditions, followed by cyclization and nitrile formation. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like recrystallization or chromatography. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(4-hydroxyphenyl)-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitrile group can be reduced to form amine derivatives.

    Substitution: The thioxo group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(4-hydroxyphenyl)-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the thioxo group can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Share the thioxo group and exhibit similar reactivity.

    Pyridine derivatives: Share the pyridine ring system and have comparable biological activities.

    Hydroxyphenyl compounds: Share the hydroxyphenyl group and undergo similar chemical reactions.

Uniqueness

4-(4-hydroxyphenyl)-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile is unique due to its combination of functional groups and ring systems, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific disciplines.

Biological Activity

The compound 4-(4-hydroxyphenyl)-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile is a synthetic derivative belonging to the class of thioxo compounds. Its unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H14N2OSC_{14}H_{14}N_2OS, and its structure includes a cyclopentane ring fused with a pyridine moiety, which is significant for its biological interactions. The presence of the hydroxyl group and thioxo functionality enhances its reactivity and potential for biological activity.

Antioxidant Activity

Research indicates that derivatives of this compound exhibit notable antioxidant properties . In vitro studies have shown that certain derivatives inhibit oxidative stress markers, suggesting their potential use in preventing oxidative damage in cells. For instance, a related compound demonstrated significant antioxidant activity without cytotoxic effects in cell viability assays (MTT test) at concentrations up to 25 µM .

Anti-Melanogenic Effects

One of the most promising findings relates to the anti-melanogenic effects of this compound on B16F10 melanoma cells. The inhibition of tyrosinase (TYR), an enzyme critical for melanin production, was observed. Compounds designed with similar structural motifs showed enhanced inhibitory effects against TYR, indicating that modifications to the aryl moiety can improve enzyme interaction and potency .

Cytotoxicity Assessment

Cytotoxicity studies revealed that while some derivatives exhibit effective inhibition of target enzymes, they maintain low toxicity profiles. Specifically, selected compounds did not show significant cytotoxicity until concentrations exceeding 10 µM were reached . This balance between efficacy and safety is crucial for therapeutic applications.

Data Table: Summary of Biological Activities

Activity Effect Concentration Tested Reference
AntioxidantSignificant antioxidant activityUp to 25 µM
Anti-MelanogenicInhibition of tyrosinase activity10 µM
CytotoxicityLow cytotoxicity up to 10 µMUp to 25 µM

Case Studies

  • Study on Antioxidant Properties : A study evaluated various derivatives for their ability to scavenge free radicals. The most active derivative showed a reduction in reactive oxygen species (ROS) levels in cultured cells, supporting its potential therapeutic role in oxidative stress-related diseases .
  • Inhibition of Tyrosinase : Another study focused on the anti-melanogenic properties where the compound was tested against TYR from Agaricus bisporus. Results indicated that modifications to the phenolic structure significantly enhanced inhibitory potency compared to unmodified compounds .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing 4-(4-hydroxyphenyl)-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) involving cyclopenta[b]pyridine precursors. For example, a pyridine-carbonitrile scaffold may be functionalized using aryl aldehydes and thiourea derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile). Purification typically involves column chromatography with silica gel and elution using ethyl acetate/hexane mixtures. Yield optimization requires careful control of stoichiometry, temperature (80–100°C), and reaction time (6–12 hours). Structural analogs in and highlight similar protocols for cyclopenta[b]pyridine derivatives, emphasizing recrystallization from ethanol-DMF mixtures for high purity (>95%) .

Q. How is the structural characterization of this compound validated in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. SHELX programs (e.g., SHELXL for refinement) are employed to solve and refine crystal structures, with validation tools like PLATON ( ) checking for missed symmetry or disorder . For non-crystalline samples, complementary techniques like 1H^{1}\text{H}/13C^{13}\text{C} NMR and IR spectroscopy are used. Key NMR signals include the thioxo group (~δ 160 ppm in 13C^{13}\text{C}) and aromatic protons (δ 6.8–7.5 ppm in 1H^{1}\text{H}) .

Q. What experimental strategies are used to evaluate the biological activity of this compound?

  • Methodological Answer : In vitro assays (e.g., enzyme inhibition or microbial screening) require solubility optimization using DMSO/PBS mixtures. Dose-response curves (IC50_{50} determination) and cytotoxicity assays (MTT protocol) are standard. For example, details microbial screening using agar diffusion methods with Gram-positive/negative bacteria, requiring sterile handling and triplicate measurements .

Advanced Research Questions

Q. How do the electronic properties of substituents on the cyclopenta[b]pyridine core influence reactivity and applications?

  • Methodological Answer : Electron-donating groups (e.g., 4-hydroxyphenyl) enhance nucleophilic aromatic substitution but may reduce oxidative stability. DFT calculations (e.g., Gaussian 09) can map frontier molecular orbitals (HOMO/LUMO) to predict reactivity. demonstrates how substituents affect charge distribution and intermolecular interactions (e.g., hydrogen bonding) in related pyridine-carbonitriles .

Q. How can researchers resolve contradictions in spectroscopic vs. crystallographic data for this compound?

  • Methodological Answer : Discrepancies between NMR (solution state) and XRD (solid state) often arise from conformational flexibility or polymorphism. Variable-temperature NMR or dynamic HPLC can probe solution-state behavior. For XRD, re-refinement using SHELXL with TWIN/BASF commands ( ) may address twinning or disorder .

Q. What computational methods are suitable for modeling the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate ligand-protein interactions. Pharmacophore modeling identifies critical binding motifs (e.g., thioxo group for hydrogen bonding). validates computational models against experimental Hirshfeld surfaces and electrostatic potential maps .

Q. How can synthetic routes be optimized to improve yield and scalability for derivatives?

  • Methodological Answer : High-throughput screening (HTS) of reaction conditions (e.g., solvent, catalyst, temperature) identifies optimal parameters. Microwave-assisted synthesis reduces reaction time (e.g., 2 hours vs. 12 hours conventional). suggests acetic anhydride/glacial acetic acid mixtures for cyclization, with yields >80% after recrystallization .

Q. What strategies mitigate solubility challenges in aqueous biological assays?

  • Methodological Answer : Co-solvents (DMSO ≤1% v/v) or nanoformulation (liposomes) enhance solubility. pH adjustment (e.g., phosphate buffers) stabilizes the phenolic -OH group. highlights safety protocols for handling DMSO solutions to avoid cellular toxicity .

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